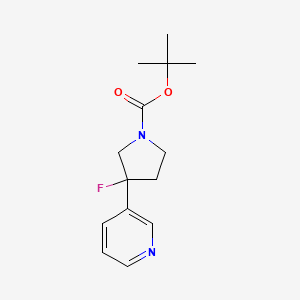

Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of fluorinated pyrrolidines This compound features a pyrrolidine ring substituted with a fluorine atom and a pyridine moiety, and it is protected with a tert-butyl carboxylate group

Synthetic Routes and Reaction Conditions:

Fluorination: The synthesis of this compound typically begins with the fluorination of a pyrrolidine derivative. This can be achieved using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride).

Coupling Reaction: The fluorinated pyrrolidine is then coupled with a pyridine derivative. This step often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Protection: The resulting compound is then protected with a tert-butyl carboxylate group using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid) to form epoxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the fluorine atom or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, with nucleophiles like Grignard reagents or organolithium compounds.

Common Reagents and Conditions:

Oxidation: m-CPBA, DMSO, room temperature.

Reduction: LiAlH4, ether, 0°C to room temperature.

Substitution: Grignard reagents, THF, -78°C to room temperature.

Major Products Formed:

Epoxides: from oxidation reactions.

Reduced derivatives: from reduction reactions.

Substituted pyrrolidines: from nucleophilic substitution reactions.

Properties

IUPAC Name |

tert-butyl 3-fluoro-3-pyridin-3-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2/c1-13(2,3)19-12(18)17-8-6-14(15,10-17)11-5-4-7-16-9-11/h4-5,7,9H,6,8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJBRNQYRFKPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C2=CN=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Inhibition of Deubiquitylating Enzymes (DUBs)

One of the primary applications of tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate is its role as an inhibitor of DUBs, specifically USP30. DUBs are crucial in regulating protein degradation pathways by removing ubiquitin from proteins, thereby affecting their stability and function. Inhibiting these enzymes can have significant implications for treating various diseases, including cancer and neurodegenerative disorders.

Case Study Example : Research has demonstrated that compounds similar to tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate exhibit potent inhibitory activity against USP30, leading to enhanced apoptosis in cancer cells. This suggests that such inhibitors could be developed into therapeutic agents targeting malignancies where DUB activity promotes tumor survival .

Antiviral Activity

The compound's structural features may also contribute to antiviral activity. Similar pyrrolidine derivatives have been investigated for their efficacy against viral infections, particularly hepatitis C virus (HCV). The incorporation of fluorine atoms has been shown to enhance the binding affinity of compounds to viral proteins, potentially leading to improved antiviral efficacy.

Research Findings : Studies indicate that compounds with a similar backbone have displayed significant activity against HCV, suggesting that tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate could be further explored for antiviral applications .

Development of Novel Therapeutics

The versatility of the pyrrolidine scaffold allows for the design of novel therapeutics targeting various biological pathways. The modification of this scaffold can lead to analogs with improved solubility and bioavailability, which are critical parameters for drug development.

Example Applications :

- Cancer Therapy : Targeting DUBs to induce cancer cell death.

- Antiviral Agents : Developing compounds that inhibit viral replication.

Mechanism of Action

The mechanism by which tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and small size.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It may bind to receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound is structurally similar but features a piperazine ring instead of a pyrrolidine ring.

Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl): This compound contains a trifluoromethyl group and a pyrrolopyridine core.

Uniqueness: Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its combination of fluorine and pyrrolidine functionalities, which can impart distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of organic chemistry and beyond.

Biological Activity

Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its properties, biological effects, and relevant research findings.

- IUPAC Name : Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate

- Molecular Formula : C14H20FNO3

- Molecular Weight : 273.32 g/mol

- CAS Number : 1262410-84-3

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the pyridine ring suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have shown that compounds similar to tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate exhibit antimicrobial properties. For instance, derivatives with similar structures have demonstrated moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 µg/mL .

Anticancer Potential

Research indicates that pyrrolidine derivatives can inhibit cancer cell proliferation. The compound's ability to modulate pathways involved in cell growth and apoptosis makes it a candidate for further investigation in cancer therapy. For example, studies on related compounds have shown significant inhibition of tumor growth in vitro and in vivo models .

Neuropharmacological Effects

The structural resemblance to known neurotransmitter modulators suggests that this compound may influence neurochemical pathways. Preliminary data indicate potential effects on serotonin and dopamine receptors, which could lead to applications in treating neuropsychiatric disorders .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of related pyrrolidine derivatives, revealing that certain modifications improved potency against resistant bacterial strains .

- Cancer Cell Line Studies : In vitro tests on human cancer cell lines demonstrated that derivatives of this compound significantly reduced cell viability, suggesting a mechanism involving apoptosis induction .

Data Summary

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate?

- Methodology : Synthesis often involves multi-step protocols, including fluorination and coupling reactions. For example, tert-butyl esters of structurally similar pyrrolidines are synthesized using reagents like DMAP and triethylamine in dichloromethane at 0–20°C . Fluorination may employ agents like Selectfluor or DAST, with reaction conditions optimized to preserve stereochemistry. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products (e.g., 62–99% purity reported in analogous compounds) .

Q. How is this compound characterized using spectroscopic methods?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, [³¹]P) and mass spectrometry (ESI-MS, HRMS) are standard. For example, [³¹]P NMR can resolve rotamers in phosphonate analogs of pyrrolidine derivatives . HRMS confirms molecular weight and isotopic patterns, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the tert-butyl carbamate group) .

Q. What safety precautions are required when handling this compound?

- Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation and access to emergency eyewash stations. Light-sensitive compounds should be stored in amber vials at –20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical control?

- Methodology :

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during nucleophilic substitutions .

- Catalyst Screening : Palladium catalysts (e.g., Pd(dppf)Cl₂) enhance coupling efficiency in pyridinyl-pyrrolidine synthesis, as seen in Suzuki-Miyaura reactions for analogous boronate esters .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane aids in phase separation during workup .

Q. How do researchers resolve conflicting spectroscopic data (e.g., unexpected rotameric mixtures)?

- Methodology :

- Dynamic NMR (DNMR) : Heating samples to coalescence temperatures can merge split peaks, enabling calculation of rotational barriers (e.g., ΔG‡ for rotamers in tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate) .

- Computational Modeling : Density functional theory (DFT) predicts stable conformers, which can be cross-referenced with experimental NMR shifts .

Q. What strategies are used to analyze and preserve stereochemistry during synthesis?

- Methodology :

- Chiral Chromatography : Enantiomers of tert-butyl pyrrolidine derivatives are separated using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- X-ray Crystallography : Single-crystal analysis confirms absolute configuration, as demonstrated in structurally related spiro-piperidine compounds .

Q. How is this compound applied in medicinal chemistry as a building block?

- Methodology : The tert-butyl carbamate group acts as a protective moiety for amines, enabling selective deprotection (e.g., TFA/CH₂Cl₂) during peptide coupling. Analogous compounds are intermediates in kinase inhibitors or GPCR-targeted ligands, where the pyridinyl group enhances binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.